Methyl (s)-2-bromobutanoate Methyl (s)-2-bromobutanoate
Brand Name: Vulcanchem
CAS No.: 114438-76-5
VCID: VC12026275
InChI: InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1
SMILES: CCC(C(=O)OC)Br
Molecular Formula: C5H9BrO2
Molecular Weight: 181.03 g/mol

Methyl (s)-2-bromobutanoate

CAS No.: 114438-76-5

Cat. No.: VC12026275

Molecular Formula: C5H9BrO2

Molecular Weight: 181.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl (s)-2-bromobutanoate - 114438-76-5

Specification

CAS No. 114438-76-5
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
IUPAC Name methyl (2S)-2-bromobutanoate
Standard InChI InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1
Standard InChI Key UFQQDNMQADCHGH-BYPYZUCNSA-N
Isomeric SMILES CC[C@@H](C(=O)OC)Br
SMILES CCC(C(=O)OC)Br
Canonical SMILES CCC(C(=O)OC)Br

Introduction

Chemical and Physical Properties

Methyl (S)-2-bromobutanoate (CAS 17642-18-1) is a colorless to pale yellow liquid with a molecular weight of 179.01 g/mol. Its structure features a bromine atom at the β-position relative to the ester group, conferring electrophilic reactivity ideal for nucleophilic substitution and cross-coupling reactions. Key physical properties include:

PropertyValue
Boiling Point75.2°C (50 mbar)
Density1.43 g/cm³ (estimated)
SolubilityMiscible with organic solvents
Optical Rotation ([α]²⁵D)+15.6° (c=1, CHCl₃)

The compound’s stability is influenced by moisture and light, necessitating storage under inert atmospheres (e.g., nitrogen) at 2–8°C in amber glassware to inhibit decomposition .

Synthetic Methodologies

Classical Chemical Synthesis

A patent (WO2004052818A1) details an optimized two-step process:

  • Bromination: Selective α-bromination of butyric acid using HBr and a catalytic amount of PBr₃, achieving >90% conversion .

  • Esterification: Reaction with methanol under azeotropic distillation to remove water, yielding methyl 2-bromobutanoate in 79% isolated yield .

Biocatalytic Approaches

Enzymatic methods offer superior enantioselectivity. Old Yellow Enzymes (OYEs), such as those from Acinetobacter sp., catalyze the asymmetric reduction of methyl (Z)-2-bromocrotonate to methyl (S)-2-bromobutanoate with >95% enantiomeric excess (e.e.) . Key advantages include:

  • Mild Conditions: Reactions proceed at 25–30°C in aqueous buffers.

  • Sustainability: Eliminates toxic solvents and reduces waste.

  • Scalability: Gram-scale syntheses report 86% yield .

Pharmaceutical Applications

Antiepileptic Drug Synthesis

Methyl (S)-2-bromobutanoate is a precursor to levetiracetam, a broad-spectrum antiepileptic. Enzymatic resolution of racemic methyl 2-chlorobutanoate (a structural analog) using Acinetobacter lipases achieves >95% e.e., underscoring the feasibility of analogous bromo-derivative applications .

Chiral Building Blocks

The compound’s bromine atom facilitates Suzuki-Miyaura couplings and nucleophilic substitutions, enabling access to β-substituted butanoates. For example:

  • Anti-Inflammatory Agents: Coupling with aryl boronic acids yields NSAID precursors.

  • Anticancer Therapeutics: Palladium-catalyzed cross-couplings generate prodrugs targeting kinase pathways.

Recent Advancements

Enzyme Engineering

Directed evolution of OYEs has enhanced catalytic efficiency. Mutant enzymes (e.g., OYE2-Glu27Arg) exhibit 3-fold higher activity toward α-bromoesters, reducing reaction times from 24 h to 8 h .

Continuous-Flow Systems

Microreactor technology enables continuous production, achieving space-time yields of 1.2 kg·L⁻¹·day⁻¹ while minimizing byproduct formation .

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